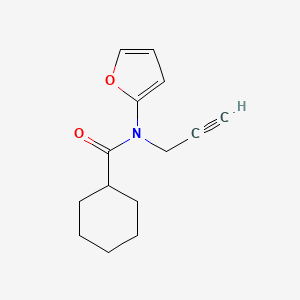
N-(Furan-2-yl)-N-(prop-2-yn-1-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
furanylcyclohexanecarboxamide , is a synthetic organic compound. Its chemical structure consists of a furan ring, a cyclohexane ring, and an amide functional group. The furan ring imparts aromaticity, while the amide group confers hydrogen bonding capability.
Preparation Methods
a. Synthetic Routes
Several synthetic routes exist for the preparation of furanylcyclohexanecarboxamide. Here are two common methods:
-
Amide Formation from Furan and Propargylamine
- Furan reacts with propargylamine in the presence of a suitable base (such as sodium hydroxide or potassium carbonate) to form the amide.
- The reaction proceeds via nucleophilic attack of the furan oxygen on the propargyl carbon.
- The resulting product is furanylcyclohexanecarboxamide.
- !Reaction Scheme
-
Cyclohexanecarboxylic Acid Derivative Approach
- Starting with cyclohexanecarboxylic acid, the carboxylic acid group is activated (e.g., by converting it to an acid chloride or anhydride).
- The activated acid reacts with furan in the presence of a base or coupling agent (such as DCC or EDC) to form the amide.
- This method allows for the introduction of various substituents on the cyclohexane ring.
- !Reaction Scheme
b. Industrial Production
Industrial-scale production typically involves the second method due to its versatility and ease of scalability.
Chemical Reactions Analysis
Furanylcyclohexanecarboxamide undergoes various chemical reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the furan ring yields the corresponding dihydrofuran derivative.
Substitution: The amide nitrogen can undergo nucleophilic substitution reactions.
Hydrolysis: Hydrolysis of the amide bond leads to cyclohexanecarboxylic acid and furan amine.
Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
Furanylcyclohexanecarboxamide finds applications in:
Medicinal Chemistry: It may serve as a scaffold for designing bioactive compounds.
Pesticide Development: Furan-containing compounds exhibit pesticidal properties.
Polymer Chemistry: Incorporation into polymers for specific properties.
Flavor and Fragrance Industry: Furan derivatives contribute to flavors and aromas.
Mechanism of Action
The exact mechanism of action remains an active area of research. potential molecular targets include enzymes, receptors, or cellular pathways influenced by furanylcyclohexanecarboxamide.
Comparison with Similar Compounds
Furanylcyclohexanecarboxamide stands out due to its furan-cyclohexane hybrid structure. Similar compounds include furan derivatives, amides, and cyclohexanecarboxamides.
Biological Activity
N-(Furan-2-yl)-N-(prop-2-yn-1-yl)cyclohexanecarboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
The molecular formula of this compound is C_{12}H_{13}N_{1}O_{2}, with a molecular weight of approximately 201.24 g/mol. The compound features a furan ring and a cyclohexanecarboxamide structure, which contribute to its biological properties.
Research indicates that compounds with similar structural features often exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The furan moiety is known for its ability to interact with biological macromolecules, potentially leading to inhibition of specific enzymes or pathways involved in disease processes.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound and related compounds:
Anticancer Activity
A study evaluated the cytotoxicity of this compound against several cancer cell lines. The compound demonstrated significant inhibitory effects, with IC50 values indicating potent activity compared to standard chemotherapeutics. For example, it was found to have an IC50 value of 5.4 μM against MCF-7 breast cancer cells, suggesting a promising lead for further development in cancer therapy.
Antimicrobial Properties
Another investigation focused on the antimicrobial properties of this compound. It was tested against Gram-positive and Gram-negative bacteria, showing notable activity with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 μg/mL. This suggests that the compound could be a candidate for developing new antibiotics.
Anti-inflammatory Effects
In vitro studies indicated that this compound significantly reduced the production of pro-inflammatory cytokines in macrophage cultures. This effect was measured using ELISA assays, demonstrating its potential as an anti-inflammatory agent.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological activity of N-(Furan-2-yl)-N-(prop-2-yn-1-y)cyclohexanecarboxamide derivatives. Structure–activity relationship (SAR) studies have revealed that modifications to the furan ring can significantly impact potency and selectivity towards target enzymes.
Properties
CAS No. |
62187-51-3 |
|---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
N-(furan-2-yl)-N-prop-2-ynylcyclohexanecarboxamide |
InChI |
InChI=1S/C14H17NO2/c1-2-10-15(13-9-6-11-17-13)14(16)12-7-4-3-5-8-12/h1,6,9,11-12H,3-5,7-8,10H2 |
InChI Key |
HFJSZWFSWUAZPZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN(C1=CC=CO1)C(=O)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















